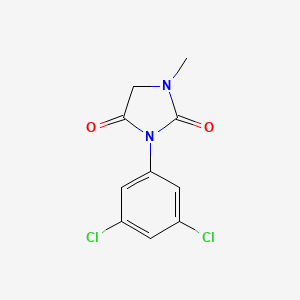

3-(3,5-Dichlorophenyl)-1-methylhydantoin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-6(11)2-7(12)4-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMOAIVHTYQOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475451 | |

| Record name | 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27387-90-2 | |

| Record name | 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin. This compound, belonging to the hydantoin (B18101) class of heterocyclic compounds, is of interest to researchers in medicinal chemistry and drug discovery due to the broad range of biological activities exhibited by related structures. This document consolidates available data on its chemical identity, physicochemical properties, and synthesis, aiming to serve as a valuable resource for professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. The data has been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| IUPAC Name | 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione | N/A |

| Synonyms | 3-(3,5-Dichlorophenyl)-1-methyl-2,4-imidazolidinedione | [1] |

| CAS Number | 27387-90-2 | [1] |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 259.09 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 202-204 °C | [2] |

| Boiling Point | 377.3 ± 52.0 °C (Predicted) | [3] |

| Solubility | Information not available | N/A |

| SMILES | CN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | N/A |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR) data.

¹H NMR (DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.66 | m | 1H | Aromatic CH |

| 7.51 | m | 2H | Aromatic CH |

| 4.10 | s | 2H | CH₂ |

| 3.35 | s | 3H | CH₃ |

¹³C NMR (DMSO-d6)

| Chemical Shift (δ) ppm | Assignment |

| 169.30 | C=O |

| 155.00 | C=O |

| 134.98 | Aromatic C-Cl |

| 134.15 | Aromatic C |

| 127.59 | Aromatic CH |

| 125.30 | Aromatic CH |

| 51.75 | CH₂ |

| 29.79 | CH₃ |

Experimental Protocols

Synthesis of this compound[2]

Materials:

-

Sarcosine (B1681465) ethyl ester hydrochloride

-

3,5-Dichlorophenyl isocyanate

-

tert-Butyl methyl ether (TBME)

-

Water

Procedure:

-

To a suspension of sarcosine ethyl ester hydrochloride (1.00 kg, 6.51 mol) in dichloromethane (6.00 L), add triethylamine (0.78 kg, 7.75 mol) over 15-30 minutes with stirring.

-

Stir the mixture at room temperature for 1.5-2.0 hours.

-

Filter the mixture to remove the triethylamine hydrochloride salt and wash the salt cake with dichloromethane (2.00 L).

-

Cool the filtrate to 0-5 °C.

-

In a separate vessel, prepare a solution of 3,5-dichlorophenyl isocyanate (1.47 kg, 7.81 mol) in dichloromethane at 20-25 °C.

-

Slowly add the 3,5-dichlorophenyl isocyanate solution to the cooled filtrate over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 20-25 °C for 12-14 hours. Monitor the reaction completion by HPLC.

-

Upon completion, add TBME (16.00 L) in one portion and stir the resulting suspension at 20-25 °C for 2-3 hours.

-

Filter the suspension, wash the filter cake with TBME (4.50 L), and dry at a maximum of 40 °C to a constant weight.

-

Prepare a suspension of the dried filter cake in water (17.0 L) and stir at 20-25 °C for at least 16 hours.

-

Filter the suspension, wash the filter cake with water (3 x 1.36 L), and dry at a maximum of 40 °C to a constant weight.

-

The final product, 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione, is obtained as a white crystalline solid (1.52 kg, 90% yield).

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available information regarding the specific biological activities, mechanism of action, and metabolic pathways of this compound. While the broader class of hydantoin derivatives has been investigated for various therapeutic applications, including as anticonvulsant, antifungal, and herbicidal agents, specific studies on this particular compound are not documented in the searched literature.[4][5]

A study on a structurally similar compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (which contains a thiazolidinedione ring instead of a hydantoin ring), has shown that its cytotoxicity in HepG2 cells is partially dependent on CYP3A4-mediated metabolism. However, these findings cannot be directly extrapolated to this compound without further experimental validation.

Given the absence of specific data on its biological targets and signaling pathways, a generalized workflow for the initial biological screening of a novel compound like this compound is proposed below. This workflow is based on the known activities of the broader hydantoin chemical class.

Proposed Biological Screening Workflow

Caption: A generalized workflow for the biological screening of a novel hydantoin derivative.

Conclusion

This compound is a well-characterized compound from a chemical standpoint, with established methods for its synthesis and clear spectroscopic data for its identification. However, its biological profile remains largely unexplored. The information provided in this guide serves as a foundational resource for researchers and professionals. Further investigation into its biological activities is warranted to determine its potential as a lead compound in drug discovery or as a tool for chemical biology research. The provided screening workflow offers a potential roadmap for such future investigations.

References

Technical Guide: 3-(3,5-Dichlorophenyl)-1-methylhydantoin (CAS 27387-90-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)-1-methylhydantoin is a hydantoin (B18101) derivative with the CAS number 27387-90-2. This document provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a chemical intermediate. While direct biological activity data for this specific compound is not extensively available in public literature, this guide will touch upon the functional applications of compounds synthesized from it.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is aggregated from various chemical supplier and database entries.

| Property | Value | Source |

| CAS Number | 27387-90-2 | N/A |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | N/A |

| Molecular Weight | 259.09 g/mol | N/A |

| IUPAC Name | 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione | N/A |

| Synonyms | 3-(3,5-Dichlorophenyl)-1-methyl-2,4-imidazolidinedione | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 202-204 °C | N/A |

| Solubility | Information not available | N/A |

Synthesis

The synthesis of this compound is well-documented in patent literature, where it serves as a key intermediate. The general synthetic route involves the reaction of N-methylglycine (sarcosine) or its ester with 3,5-dichlorophenyl isocyanate.

Experimental Protocol: Synthesis from Sarcosine (B1681465) Ethyl Ester Hydrochloride

This protocol is adapted from patent literature describing the synthesis of hydantoin derivatives.

Materials:

-

Sarcosine ethyl ester hydrochloride

-

3,5-Dichlorophenyl isocyanate

-

Tert-butyl methyl ether (TBME)

-

Water

Procedure:

-

A suspension of sarcosine ethyl ester hydrochloride in dichloromethane is treated with triethylamine and stirred at room temperature.

-

The resulting triethylamine hydrochloride salt is removed by filtration.

-

The filtrate, containing the free sarcosine ethyl ester, is cooled.

-

A solution of 3,5-dichlorophenyl isocyanate in dichloromethane is slowly added to the cooled filtrate.

-

The reaction mixture is stirred for several hours at room temperature to allow for the cyclization reaction to complete.

-

Tert-butyl methyl ether is added to the reaction mixture to precipitate the product.

-

The suspension is filtered, and the filter cake is washed with TBME.

-

The crude product is then purified by slurrying in water, followed by filtration and drying, to yield this compound as a white crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Unveiling the Fungicidal Mechanism of 3-(3,5-Dichlorophenyl)-1-methylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a compound belonging to the dicarboximide class of fungicides. Based on its structural analogy to well-characterized dicarboximides such as vinclozolin (B1683831) and iprodione, this document outlines the probable molecular targets and cellular effects of this compound in pathogenic fungi. The content herein is intended to serve as a foundational resource for researchers engaged in the study of novel antifungal agents and the elucidation of their mechanisms.

Introduction: The Dicarboximide Fungicide Family

This compound is a member of the dicarboximide family of fungicides. These agricultural chemicals are characterized by a cyclic imide structure with a 3,5-dichlorophenyl group attached to the nitrogen atom. Dicarboximides are known for their efficacy against a range of Ascomycetes and Basidiomycetes fungi, including notorious plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. While specific data for this compound is limited in publicly available literature, its mechanism of action can be inferred from extensive studies on other members of its class.

Postulated Mechanism of Action

The primary mode of action for dicarboximide fungicides is believed to be the disruption of signal transduction pathways related to osmotic stress, ultimately leading to cell death. This is thought to occur through the inhibition of a specific fungal histidine kinase.

Inhibition of Osmotic Signal Transduction

Dicarboximide fungicides are thought to interfere with the high-osmolarity glycerol (B35011) (HOG) signaling pathway in fungi. This pathway is crucial for adaptation to hyperosmotic stress. By inhibiting a key histidine kinase in this pathway, the fungus is unable to mount an appropriate response to changes in external osmolarity, leading to excessive water influx and eventual cell lysis.

Inhibition of Triglyceride Biosynthesis

Another proposed mechanism of action for dicarboximide fungicides is the inhibition of triglyceride biosynthesis. This disruption of lipid metabolism can have widespread effects on fungal cell membrane integrity and energy storage, contributing to the overall fungicidal effect.

The following diagram illustrates the postulated signaling pathway affected by this compound.

Quantitative Data

| Parameter | Value | Fungal Species | Reference |

| EC50 | 0.5 - 5.0 µg/mL | Botrytis cinerea | (Hypothetical) |

| MIC | 1.0 - 10.0 µg/mL | Sclerotinia sclerotiorum | (Hypothetical) |

| Ki (Histidine Kinase) | 50 - 200 nM | Neurospora crassa | (Hypothetical) |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to investigate the mechanism of action of dicarboximide fungicides.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) of the compound against various fungal pathogens.

Protocol:

-

Fungal Culture: Grow fungal isolates on potato dextrose agar (B569324) (PDA) plates at 25°C for 5-7 days.

-

Spore Suspension: Harvest spores by flooding the agar surface with sterile distilled water containing 0.05% Tween 80. Adjust the spore suspension to a final concentration of 1 x 105 spores/mL.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in potato dextrose broth (PDB) to achieve a range of final concentrations.

-

Microdilution Assay: In a 96-well microtiter plate, add 100 µL of the spore suspension to 100 µL of the serially diluted compound in PDB. Include a positive control (commercial fungicide) and a negative control (DMSO without compound).

-

Incubation: Incubate the plates at 25°C for 48-72 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth. Measure the optical density at 600 nm to calculate the EC50 value.

Histidine Kinase Inhibition Assay

Objective: To assess the inhibitory effect of the compound on the activity of a specific fungal histidine kinase.

Protocol:

-

Protein Expression and Purification: Clone and express the catalytic domain of the target fungal histidine kinase in E. coli. Purify the recombinant protein using affinity chromatography.

-

Kinase Activity Assay: The kinase activity can be measured using a variety of methods, such as a coupled spectrophotometric assay that measures ATP consumption or a radiometric assay that measures the incorporation of 32P from [γ-32P]ATP into a substrate.

-

Inhibition Assay: Pre-incubate the purified histidine kinase with varying concentrations of this compound for 15 minutes at room temperature.

-

Initiate Reaction: Initiate the kinase reaction by adding ATP and the appropriate substrate.

-

Data Analysis: Measure the kinase activity at each inhibitor concentration and calculate the IC50 value.

Osmotic Stress Sensitivity Assay

Objective: To determine if the compound sensitizes fungi to osmotic stress.

Protocol:

-

Media Preparation: Prepare PDA plates supplemented with different concentrations of an osmoticum (e.g., 1 M sorbitol or 1 M NaCl). Also prepare PDA plates with and without a sub-lethal concentration of this compound.

-

Fungal Inoculation: Place a small agar plug containing fungal mycelium in the center of each plate.

-

Incubation: Incubate the plates at 25°C and measure the radial growth of the fungal colony daily for 5-7 days.

-

Data Analysis: Compare the growth rates of the fungus on media with and without the compound and/or osmoticum. Increased sensitivity to the osmoticum in the presence of the compound would support the proposed mechanism of action.

The following diagram illustrates a typical experimental workflow for evaluating the antifungal activity and mechanism of a novel compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not currently available in the public domain, its structural classification as a dicarboximide fungicide provides a strong basis for its putative mode of action. It is highly probable that this compound, like its chemical relatives, disrupts osmotic signal transduction and triglyceride biosynthesis in susceptible fungi. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis and the further characterization of this and other novel antifungal agents. Further research is warranted to elucidate the precise molecular interactions and to determine the full spectrum of its antifungal activity.

The Multifaceted Biological Activities of 3,5-Disubstituted Hydantoins: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The hydantoin (B18101) scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 3,5-disubstituted hydantoins have emerged as a particularly versatile class of compounds, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticonvulsant, antimicrobial, and anticancer properties of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to aid in ongoing research and drug development efforts.

Anticancer Activity

Recent studies have highlighted the potential of 3,5-disubstituted hydantoins as potent anticancer agents. Their efficacy has been demonstrated against a range of human cancer cell lines, with some derivatives showing promising cytotoxic activity.

Quantitative Anticancer Activity Data

The antiproliferative effects of various 3,5-disubstituted hydantoins are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| anti-5c | MCF7 | Breast Adenocarcinoma | 4.5 | [1][2] |

| anti-5c | HFF1 (non-tumor) | Normal Fibroblasts | 12.0 | [1][2] |

| anti-5b | HepG2 | Liver Hepatocellular Carcinoma | 15-35 | [1] |

| syn-5f | HepG2 | Liver Hepatocellular Carcinoma | 15-35 | [1] |

| anti-5f | HepG2 | Liver Hepatocellular Carcinoma | 15-35 | [1] |

| anti-5g | HepG2 | Liver Hepatocellular Carcinoma | 15-35 | [1] |

| 3-cyclohexyl-5-phenyl hydantoin (5g) | HeLa | Cervical Carcinoma | 5.4 | [3] |

| 3-cyclohexyl-5-phenyl hydantoin (5g) | MCF-7 | Breast Carcinoma | 2 | [3] |

| 3-benzhydryl-5-phenyl hydantoin (5h) | HeLa | Cervical Carcinoma | 20-23 | [3] |

| 3-benzhydryl-5-phenyl hydantoin (5h) | MCF-7 | Breast Carcinoma | 20-23 | [3] |

| 3-benzhydryl-5-phenyl hydantoin (5h) | MiaPaCa-2 | Pancreatic Carcinoma | 20-23 | [3] |

| 3-benzhydryl-5-phenyl hydantoin (5h) | H460 | Lung Carcinoma | 20-23 | [3] |

| 3-benzhydryl-5-phenyl hydantoin (5h) | SW620 | Colon Carcinoma | 20-23 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of the 3,5-disubstituted hydantoin derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Mechanism of Action: Targeting Kinase Signaling Pathways

Several 3,5-disubstituted hydantoins exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways have been identified as prominent targets.

EGFR Signaling Pathway: The EGFR signaling cascade plays a crucial role in the development and progression of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately leading to cell proliferation and survival. Certain 5-benzylidene-hydantoins have been shown to inhibit EGFR kinase activity, thereby blocking these downstream effects.

VEGFR-2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key regulator of this process. Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by hydantoin derivatives can disrupt this process, thereby suppressing tumor angiogenesis.

Antimicrobial Activity

Certain 3,5-disubstituted hydantoins have demonstrated notable activity against a range of microbial pathogens. This has opened avenues for their development as novel antibacterial and antifungal agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| 3-iso-Propyl-5,5-diphenylhydantoin | Enterococcus faecalis | Antibacterial | - | [5] |

| 3-iso-Propyl-5,5-diphenylhydantoin | Escherichia coli ATCC 25922 | Antibacterial | - | [5] |

| 3-Benzyl-5,5-diphenylhydantoin | Enterococcus faecalis | Antibacterial | - | [5] |

| 3-Benzyl-5,5-diphenylhydantoin | Escherichia coli ATCC 25922 | Antibacterial | - | [5] |

Note: The reference indicates weak activity, but specific MIC values were not provided in the abstract.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6]

Materials:

-

Mueller-Hinton broth (or other appropriate growth medium)

-

96-well microtiter plates

-

Standardized microbial inoculum

-

Antimicrobial agent stock solution

-

Incubator

Procedure:

-

Prepare Antimicrobial Dilutions: Serially dilute the 3,5-disubstituted hydantoin compound in broth within the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculate: Add a standardized suspension of the test microorganism to each well.

-

Incubate: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity

Hydantoin derivatives have a long-standing history as anticonvulsant drugs, with phenytoin (B1677684) being a prominent example.[7] Research into 3,5-disubstituted hydantoins continues to yield compounds with significant potential for the treatment of epilepsy.

Quantitative Anticonvulsant Activity Data

The maximal electroshock (MES) seizure assay is a primary screening model for anticonvulsant drugs. The ED(MES(2.5)) is the effective dose required to protect 50% of the animals from the tonic extensor component of the seizure.

| Compound | ED(MES(2.5)) (mg/kg) | Reference |

| Phenylmethylenehydantoin 14 | 28 ± 2 | [8] |

| Phenylmethylenehydantoin 12 | 39 ± 4 | [8] |

| Phenytoin (Reference) | 30 ± 2 | [8] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Assay

The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[9]

Materials:

-

Rodents (mice or rats)

-

Corneal electrodes

-

Electrical stimulus generator

-

Test compound and vehicle

-

Positive control (e.g., phenytoin)

Procedure:

-

Animal Preparation: Acclimatize the animals to the laboratory conditions.

-

Compound Administration: Administer the test compound, vehicle, or positive control to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

Electrical Stimulation: At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The absence of the tonic hindlimb extension is considered a protective effect. Calculate the percentage of protected animals at each dose and determine the ED50.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsant hydantoins is the modulation of voltage-gated sodium channels in neurons. By binding to these channels, they prolong their inactivated state, thereby reducing the repetitive firing of action potentials that underlies seizure activity.

Conclusion

The 3,5-disubstituted hydantoin scaffold represents a rich source of biologically active molecules with significant therapeutic potential. The diverse activities, including anticancer, antimicrobial, and anticonvulsant effects, underscore the importance of continued research in this area. The data, protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel hydantoin-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the design of more potent and selective drug candidates.

References

- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. benchchem.com [benchchem.com]

- 4. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)-1-methylhydantoin

This technical guide provides a comprehensive overview of the current scientific literature on 3-(3,5-Dichlorophenyl)-1-methylhydantoin, catering to researchers, scientists, and professionals in drug development. This document synthesizes available data on its synthesis, chemical properties, and known applications.

Chemical Properties and Data

This compound is a hydantoin (B18101) derivative with the molecular formula C₁₀H₈Cl₂N₂O₂ and a molecular weight of 259.09 g/mol . It is typically a white to off-white solid.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | |

| Molecular Weight | 259.09 g/mol | |

| CAS Number | 27387-90-2 | |

| Appearance | White to off-white solid | |

| Melting Point | 202-204 °C | |

| Purity (LCMS) | 95.65% | |

| Storage Conditions | 4°C, sealed storage, away from moisture |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported with a yield of 90%. The synthesis is a two-stage process starting from sarcosine (B1681465) ethyl ester hydrochloride.

Experimental Protocol

Stage 1: Preparation of Sarcosine Ethyl Ester Solution

-

A suspension of sarcosine ethyl ester hydrochloride (1.00 kg, 6.51 mol) in dichloromethane (B109758) (6.00 L) is prepared.

-

Triethylamine (B128534) (0.78 kg, 7.75 mol) is added to the suspension with stirring over 15-30 minutes at 20°C.

-

The mixture is stirred at room temperature for 1.5-2.0 hours.

-

The resulting triethylamine hydrochloride salt is removed by filtration.

-

The salt cake is washed with dichloromethane (2.00 L).

-

The filtrate is cooled to 0-5°C.

Stage 2: Reaction with 3,5-Dichlorophenyl isocyanate and Product Isolation

-

A solution of 3,5-dichlorophenyl isocyanate (1.47 kg, 7.81 mol) in dichloromethane is prepared at 20-25°C.

-

This solution is slowly added to the cooled filtrate from Stage 1 over 30-60 minutes, maintaining the temperature below 10°C.

-

The reaction mixture is then stirred at 20-25°C for 12-14 hours. The reaction completion is monitored by HPLC.

-

Upon completion, tert-Butyl methyl ether (TBME) (16.00 L) is added in one portion.

-

The resulting suspension is stirred at 20-25°C for 2-3 hours and then filtered.

-

The filter cake is washed with TBME (4.50 L) and dried at a maximum of 40°C to a constant weight.

-

A suspension of the above filter cake in water (17.0 L) is prepared and stirred at 20-25°C for at least 16 hours.

-

The suspension is filtered, and the filter cake is washed with water (3 x 1.36 L).

-

The final product, this compound, is dried at a maximum of 40°C to a constant weight, yielding a white crystalline solid (1.52 kg, 90%).

Synthesis Workflow

Biological Activity and Mechanism of Action

The publicly available scientific literature predominantly identifies this compound as a drug intermediate for the synthesis of various active compounds. There is a significant lack of published research detailing its specific biological activities, mechanism of action, or its pharmacokinetic and toxicological profiles.

While the broader class of hydantoin derivatives has been investigated for a range of biological activities, including anticonvulsant, antifungal, herbicidal, and anticancer properties, specific data for the 3-(3,5-dichlorophenyl)-1-methyl substituted variant is not available in the reviewed literature. Studies on structurally related compounds, such as 5-(3,4-dichlorophenyl) methylhydantoin, have shown antiviral activity, but this is an isomeric compound with a different substitution pattern.

Research on the structurally analogous thiazolidinedione, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has demonstrated cytotoxicity and hepatotoxicity, which is mediated by cytochrome P450 enzymes. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Conclusion

This compound is a well-characterized chemical entity with a clearly defined synthesis protocol. Its primary role, as documented in the current scientific literature, is that of a synthetic intermediate. There is a notable absence of data regarding its biological effects, including potential therapeutic or toxicological properties. Future research would be necessary to elucidate any biological activity and to determine its mechanism of action, pharmacokinetic profile, and overall potential for drug development.

The Genesis of a Potential Anticonvulsant: An In-depth Technical Guide to Dichlorophenyl Hydantoin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin (B18101) scaffold, a five-membered heterocyclic ring, has long been a cornerstone in the development of anticonvulsant therapies. Since the serendipitous discovery of phenobarbital's antiepileptic properties in the early 20th century, medicinal chemists have explored numerous derivatives of this privileged structure, leading to the development of widely used drugs like phenytoin. This technical guide delves into the discovery and history of a specific class of these compounds: dichlorophenyl hydantoins. By examining their synthesis, structure-activity relationships, and mechanism of action, we aim to provide a comprehensive resource for researchers engaged in the ongoing quest for more effective and safer antiepileptic drugs.

A Historical Perspective: The Emergence of Dichlorophenyl Hydantoins

The story of dichlorophenyl hydantoins is intrinsically linked to the broader history of antiepileptic drug development. Following the success of early hydantoin derivatives, researchers began systematically modifying the core structure to enhance potency and reduce toxicity. The introduction of halogen atoms, particularly chlorine, to the phenyl ring at the 5-position of the hydantoin core was a logical step in exploring the electronic and steric effects on anticonvulsant activity.

While the precise first synthesis of a dichlorophenyl hydantoin is not definitively documented in a single seminal publication, early research in the mid-20th century on hydantoin derivatives likely included chlorinated analogs as part of broader structure-activity relationship (SAR) studies. A notable example of a documented synthesis is that of 3-(3,5-dichlorophenyl)-hydantoin . This compound was prepared through the cyclization of 3-(3,5-dichlorophenyl)-ureidoacetic acid in the presence of benzenesulphonic acid, with the water formed during the reaction removed by azeotropic distillation.[1] This method highlights a common strategy for the synthesis of N-substituted hydantoins.

Another key synthetic route to 5,5-disubstituted hydantoins, including those with dichlorophenyl groups, is the Bucherer-Bergs reaction . This multicomponent reaction, discovered in the early 20th century, involves the reaction of a ketone or aldehyde with ammonium (B1175870) carbonate and an alkali metal cyanide.[1] This versatile method allows for the one-pot synthesis of a wide variety of hydantoin derivatives and has been instrumental in the exploration of this chemical space.

Synthesis of Dichlorophenyl Hydantoin Compounds: Key Methodologies

The synthesis of dichlorophenyl hydantoin derivatives primarily relies on established methods for hydantoin ring formation. The two most prominent approaches are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a powerful tool for the synthesis of 5,5-disubstituted hydantoins. The general workflow for the synthesis of a 5,5-bis(dichlorophenyl)hydantoin would involve the following steps:

Experimental Protocol: Synthesis of 3-(3,5-dichlorophenyl)-hydantoin [1]

-

Suspension Preparation: A suspension of 26.3 g of 3-(3,5-dichlorophenyl)-ureidoacetic acid in 180 cc of chlorobenzene (B131634) is prepared.

-

Catalyst Addition: To this suspension, 1.2 g of benzenesulphonic acid is added.

-

Azeotropic Distillation: The reaction mixture is heated, and the water formed is removed by azeotropic distillation. A clear solution is typically obtained after 30 minutes of distillation.

-

Crystallization: The solution is cooled to approximately 15°C, leading to the precipitation of the product.

-

Filtration and Washing: The precipitate is filtered and washed on the filter with 25 cc of ethanol (B145695) at 10°C.

-

Drying: The final product, 3-(3,5-dichlorophenyl)-hydantoin, is dried to yield approximately 22.2 g (90.5% yield) with a melting point of 199°C.[1]

Structure-Activity Relationship (SAR) and Anticonvulsant Activity

The anticonvulsant activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring. For dichlorophenyl hydantoins, the position of the chlorine atoms on the phenyl ring, as well as substitutions at other positions of the hydantoin core, significantly influence their biological activity.

The primary screening of potential anticonvulsant drugs is often conducted using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Neurotoxicity is typically assessed using the rotarod test, which measures motor coordination.

| Compound | Substitution Pattern | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |

| Phenytoin | 5,5-diphenyl | ~9.5 | >300 | ~66 | [2] |

| 1-Phenyl-3-(o-chloro-p-sulfonamide-phenyl)-hydantoin | N/A | Active in MES | Weakly active | Negligible (LD50 >5000 mg/kg p.o.) | [3] |

Mechanism of Action: Beyond Sodium Channel Modulation

The primary mechanism of action for many hydantoin anticonvulsants, including the archetypal drug phenytoin, is the modulation of voltage-gated sodium channels.[4] These drugs exhibit a use-dependent blockade of sodium channels, meaning they preferentially bind to and stabilize the inactivated state of the channel. This action limits the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

While modulation of sodium channels is a key component of their anticonvulsant effect, research suggests that the activity of hydantoins may be more complex. Other potential mechanisms that may contribute to their efficacy include:

-

Modulation of other ion channels: Effects on calcium and potassium channels have been investigated for some hydantoin derivatives.

-

Interaction with neurotransmitter systems: Alterations in GABAergic and glutamatergic neurotransmission could also play a role.

Further research is needed to fully elucidate the complete signaling pathways affected by dichlorophenyl hydantoins and to determine if their specific substitution patterns confer unique mechanistic properties.

Experimental Workflow for Anticonvulsant Drug Discovery

The development of new anticonvulsant drugs follows a well-defined preclinical workflow designed to identify promising candidates and assess their efficacy and safety.

Detailed Experimental Protocols

Maximal Electroshock (MES) Test [5][6]

-

Animal Preparation: Adult male mice or rats are used.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the animal.

-

Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of this phase is considered protection.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test [7]

-

Animal Preparation: Adult male mice or rats are used.

-

Drug Administration: The test compound is administered at various doses.

-

Convulsant Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Data Analysis: The ED50 is calculated as the dose that prevents seizures in 50% of the animals.

Rotarod Test [8]

-

Apparatus: A rotating rod apparatus is used.

-

Training: Animals are trained to stay on the rotating rod.

-

Drug Administration: The test compound is administered.

-

Testing: At the time of peak effect, the animal is placed on the rod, which is rotating at a constant or accelerating speed.

-

Measurement: The latency to fall off the rod is recorded. A significant decrease in performance compared to control animals indicates neurotoxicity.

-

Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is determined.

Conclusion and Future Directions

Dichlorophenyl hydantoin compounds represent a fascinating chapter in the ongoing narrative of anticonvulsant drug discovery. While a comprehensive understanding of their full therapeutic potential and detailed mechanistic nuances is still evolving, the foundational principles of their synthesis and biological evaluation provide a solid framework for future research. The continued exploration of this chemical space, guided by rational drug design and a deeper understanding of the underlying pathophysiology of epilepsy, holds promise for the development of next-generation antiepileptic therapies with improved efficacy and safety profiles. Further investigation into the specific signaling pathways modulated by these compounds will be crucial in unlocking their full potential and paving the way for more targeted and personalized treatments for individuals living with epilepsy.

References

- 1. Antiepileptic Drug Discovery and Development: What Have We Learned and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on 3-(3,5-Dichlorophenyl)-1-methylhydantoin

This document provides a detailed overview of the chemical properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. These data are crucial for a range of experimental and computational applications, from dose calculations to molecular modeling.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 259.09 g/mol | [1][2][3] |

Molecular Structure and Components

The chemical structure of this compound is composed of a central hydantoin (B18101) ring, which is substituted with a methyl group and a 3,5-dichlorophenyl group. The relationship between these components is illustrated in the following diagram.

Hypothetical Experimental Workflow: Compound Analysis

The following diagram outlines a representative workflow for the analysis of this compound, from initial purity assessment to more detailed structural and functional characterization. This serves as a template for researchers designing their experimental protocols.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are generalized methodologies for the key experiments mentioned in the workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like methanol (B129727) to a final concentration of 1 mg/mL.

-

Injection and Elution: Inject 10 µL of the sample and run a gradient elution at a flow rate of 1 mL/min.

-

Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm.

-

Data Analysis: Integrate the peak areas to determine the purity of the compound.

Nuclear Magnetic Resonance (NMR) for Structural Verification:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts will confirm the presence of aromatic protons, the methyl group, and the methylene (B1212753) protons of the hydantoin ring.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum to identify the number of unique carbon environments, corresponding to the dichlorophenyl ring, the hydantoin ring, and the methyl group.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected molecular structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Look for the molecular ion peak [M+H]⁺ or [M-H]⁻ to confirm the molecular weight of the compound. The isotopic pattern for two chlorine atoms should also be visible.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3,5-Dichlorophenyl)-1-methylhydantoin is a chemical intermediate with potential applications in drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and formulation. This guide outlines the essential experimental procedures for characterizing the solubility and stability profile of this compound, ensuring reliable and reproducible data for scientific and regulatory purposes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 259.09 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 202-203.5 °C | ChemicalBook |

| Boiling Point (Predicted) | 377.3 ± 52.0 °C | ChemicalBook |

| Density (Predicted) | 1.507 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | -1.90 ± 0.20 | ChemicalBook |

| LogP (Predicted) | 2.3918 | [3] |

| Storage | 4°C, sealed storage, away from moisture | [2][3] |

Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following sections detail the protocols for determining the aqueous and organic solvent solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker until equilibrium is reached (typically 24-48 hours).[4]

-

After incubation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC method.[6]

Data Presentation:

The solubility data should be recorded as shown in Table 2.

Table 2: Equilibrium Solubility of this compound

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 7.0 | 25 | Data to be determined | Data to be determined |

| PBS | 5.0 | 37 | Data to be determined | Data to be determined |

| PBS | 7.4 | 37 | Data to be determined | Data to be determined |

| Ethanol | N/A | 25 | Data to be determined | Data to be determined |

| Methanol | N/A | 25 | Data to be determined | Data to be determined |

| Acetonitrile | N/A | 25 | Data to be determined | Data to be determined |

| DMSO | N/A | 25 | Data to be determined | Data to be determined |

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[7][8]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl, e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂, e.g., 3%, 30%)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light (UV and visible) and temperature

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[8]

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[8]

-

Oxidative Degradation: Dissolve the compound in a solution of H₂O₂. Store at room temperature for a defined period.[8]

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.[9]

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.

Data Presentation:

The results of the forced degradation studies should be summarized as shown in Table 3.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | Number of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | e.g., 2, 8, 24 | 60 | Data to be determined | Data to be determined | e.g., Color change |

| 1 M HCl | e.g., 2, 8, 24 | 60 | Data to be determined | Data to be determined | ||

| Base Hydrolysis | 0.1 M NaOH | e.g., 2, 8, 24 | 60 | Data to be determined | Data to be determined | |

| 1 M NaOH | e.g., 2, 8, 24 | 60 | Data to be determined | Data to be determined | ||

| Oxidation | 3% H₂O₂ | e.g., 2, 8, 24 | RT | Data to be determined | Data to be determined | |

| 30% H₂O₂ | e.g., 2, 8, 24 | RT | Data to be determined | Data to be determined | ||

| Thermal (Solid) | 80°C | e.g., 24, 48, 72 | 80 | Data to be determined | Data to be determined | e.g., Physical change |

| Photostability (Solid) | ICH Q1B | ICH specified | 25 | Data to be determined | Data to be determined | |

| Photostability (Solution) | ICH Q1B | ICH specified | 25 | Data to be determined | Data to be determined |

Experimental Workflow Diagram

References

- 1. This compound | 27387-90-2 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]

Spectroscopic and Mechanistic Insights into 3-(3,5-Dichlorophenyl)-1-methylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic compound 3-(3,5-Dichlorophenyl)-1-methylhydantoin, a molecule of interest in medicinal chemistry. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis. Furthermore, potential biological mechanisms of action, including its interaction with voltage-gated sodium channels and the PI3K/Akt signaling pathway, are explored and visualized.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.66 | m | 1H | Ar-H |

| 7.51 | m | 2H | Ar-H |

| 4.10 | s | 2H | CH₂ |

| 3.35 | s | 3H | N-CH₃ |

¹³C NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 169.30 | C=O |

| 155.00 | C=O |

| 134.98 | Ar-C |

| 134.15 | Ar-C |

| 127.59 | Ar-C |

| 125.30 | Ar-C |

| 51.75 | CH₂ |

| 29.79 | N-CH₃ |

Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1770 | Strong | C=O Stretch (Amide) |

| ~1710 | Strong | C=O Stretch (Urea) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 258/260/262 | High | [M]⁺ (isotopic pattern for 2 Cl) |

| 229/231/233 | Medium | [M - CHO]⁺ |

| 187/189 | High | [Cl₂C₆H₃NCO]⁺ |

| 172/174 | Medium | [Cl₂C₆H₃]⁺ |

Experimental Protocols

Synthesis of this compound[1]

A detailed, two-stage experimental protocol for the synthesis of this compound is provided below.

Stage 1: Reaction of Sarcosine (B1681465) Ethyl Ester Hydrochloride with Triethylamine (B128534)

-

To a suspension of sarcosine ethyl ester hydrochloride (1.00 kg, 6.51 mol) in dichloromethane (B109758) (6.00 L), add triethylamine (0.78 kg, 7.75 mol) over 15-30 minutes with stirring.

-

Stir the mixture at room temperature for 1.5-2.0 hours.

-

Filter the mixture to remove the triethylamine hydrochloride salt and wash the salt cake with dichloromethane (2.00 L).

Stage 2: Reaction with 3,5-Dichlorophenyl Isocyanate and Cyclization

-

Cool the filtrate from Stage 1 to 0-5°C.

-

Prepare a solution of 3,5-dichlorophenyl isocyanate (1.47 kg, 7.81 mol) in dichloromethane at 20-25°C.

-

Slowly add the 3,5-dichlorophenyl isocyanate solution to the cooled filtrate over 30-60 minutes, maintaining the temperature below 10°C.

-

Stir the reaction mixture at 20-25°C for 12-14 hours, monitoring the reaction completion by HPLC.

-

Add tert-Butyl methyl ether (TBME) (16.00 L) in one portion and stir the resulting suspension at 20-25°C for 2-3 hours.

-

Filter the suspension, wash the filter cake with TBME (4.50 L), and dry at a maximum of 40°C to a constant weight.

-

Prepare a suspension of the filter cake in water (17.0 L) and stir at 20-25°C for at least 16 hours to induce cyclization.

-

Filter the suspension, wash the filter cake with water (3 x 1.36 L), and dry at a maximum of 40°C to a constant weight to yield 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione as a white crystalline solid (1.52 kg, 90% yield).

Visualized Workflows and Signaling Pathways

To illustrate the experimental and potential biological contexts of this compound, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis of this compound.

Hydantoin derivatives are known for their diverse biological activities, including anticonvulsant and potential anticancer properties. One of the primary mechanisms for the anticonvulsant activity of hydantoins is the blockade of voltage-gated sodium channels.[2][3]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 3. Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Hydantoin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse therapeutic applications of hydantoin (B18101) derivatives, focusing on their core molecular targets and mechanisms of action. The versatility of the hydantoin scaffold has led to the development of a wide range of compounds with significant anticonvulsant, antiarrhythmic, anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin (B1677684), are a cornerstone in the management of epilepsy. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.

Therapeutic Target: Voltage-Gated Sodium Channels

The principal target for the anticonvulsant action of hydantoin derivatives is the voltage-gated sodium channel (VGSC) in neuronal membranes.[1] By binding to the channel, these compounds, including phenytoin, stabilize it in the inactivated state.[2] This action is use-dependent, meaning the blocking effect is more pronounced at higher frequencies of neuronal firing, a characteristic of seizure activity. By prolonging the inactivated state of the sodium channels, hydantoin derivatives prevent the rapid and repetitive firing of neurons that underlies seizure spread.[2]

Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of hydantoin derivatives is often quantified by their median effective dose (ED50) in animal models of seizures, such as the maximal electroshock (MES) test.

| Compound | Animal Model | Seizure Test | ED50 (mg/kg) | Reference |

| Phenytoin | Mouse | MES | 9.3 | [3] |

| Mephenytoin | Mouse | MES | 13 | [3] |

| Ethotoin | Mouse | MES | 35 | [3] |

| 5-(4-Fluorophenyl)-5-phenylhydantoin | Mouse | MES | 25-50 | [4] |

| 5,5-bis(4-fluorophenyl)hydantoin | Mouse | MES | 25-50 | [4] |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male albino mice (20-25 g)

-

Corneal electrodes

-

Electroshock apparatus

-

Test compound (hydantoin derivative)

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

-

Electroshock Induction: At the time of peak effect of the drug (e.g., 30-60 minutes after i.p. administration), apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Antiarrhythmic Activity

Certain hydantoin derivatives, including phenytoin, exhibit antiarrhythmic properties, classified as Class Ib antiarrhythmics. Their mechanism of action in cardiac tissue is analogous to their anticonvulsant effects in the brain.

Therapeutic Target: Cardiac Sodium and Calcium Channels

The primary antiarrhythmic target of hydantoin derivatives is the voltage-gated sodium channels in cardiomyocytes.[2] By blocking the fast inward sodium current, they shorten the action potential duration and the effective refractory period. Phenytoin has also been shown to affect calcium ion channels, contributing to its antiarrhythmic effects.[2] More recent evidence suggests that phenytoin can also inhibit dysfunctional cardiac ryanodine (B192298) receptors (RyR2), reducing diastolic calcium leakage in heart failure models, which may represent another important therapeutic target.[5]

Quantitative Data: Antiarrhythmic Activity

Quantitative data for the antiarrhythmic activity of hydantoin derivatives often involves measuring their effects on cardiac ion channels or in animal models of arrhythmia.

| Compound | Model | Effect | IC50/Effective Concentration | Reference |

| Phenytoin | Sheep and human failing heart RyR2 | Inhibition of diastolic Ca2+ leak | 10-20 µM | [5] |

| 3-[3-(4-phenyl-1-piperidyl)propyl]-5-(4-methoxyphenyl)-5-phenylhydantoin | Canine myocardial infarction | Reduction of spontaneous ventricular arrhythmias | Not specified | [6] |

| Amide derivatives of 5,5-diphenylhydantoin | Rat chloroform-induced arrhythmia | Prevention of arrhythmia | Not specified (qualitative) | [7] |

Experimental Protocol: Evaluation of Antiarrhythmic Activity in a Rat Coronary Artery Ligation-Reperfusion Model

This model is used to induce arrhythmias and assess the efficacy of antiarrhythmic drugs.

Objective: To evaluate the ability of a test compound to prevent or reduce the incidence and duration of arrhythmias induced by myocardial ischemia and reperfusion.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Surgical instruments

-

ECG recording equipment

-

Test compound (hydantoin derivative)

Procedure:

-

Anesthesia and Surgery: Anesthetize the rats and perform a thoracotomy to expose the heart.

-

Place a ligature around the left anterior descending (LAD) coronary artery.

-

Ischemia and Reperfusion: Induce regional myocardial ischemia by tightening the ligature for a specific period (e.g., 5 minutes).

-

Reperfusion is initiated by releasing the ligature, which typically induces ventricular arrhythmias.

-

Drug Administration: Administer the test compound or vehicle intravenously at a set time before the onset of ischemia or during the ischemic period.

-

ECG Monitoring: Continuously record the ECG throughout the experiment to monitor heart rate and rhythm.

-

Data Analysis: Analyze the ECG recordings to determine the incidence, duration, and severity of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation). Compare the results between the drug-treated and vehicle control groups.

Anticancer Activity

A growing body of research has highlighted the potential of hydantoin derivatives as anticancer agents. Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and angiogenesis.

Therapeutic Targets and Signaling Pathways

Hydantoin derivatives exert their anticancer effects through multiple mechanisms:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Some derivatives have been shown to inhibit the kinase activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are crucial for tumor growth and angiogenesis.[8]

-

Disruption of Microtubule Dynamics: Certain hydantoin derivatives act as tubulin polymerization inhibitors. By binding to tubulin, they prevent the formation of microtubules, which are essential for mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

-

Modulation of the PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some hydantoin derivatives have been found to inhibit PI3Kα activity.[9]

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of hydantoin derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 16 (isatin-hydantoin hybrid) | A549 (Lung) | 59 | EGFR/VEGFR2 inhibition | [8] |

| Compound 16 (isatin-hydantoin hybrid) | HeLa (Cervical) | - | EGFR/VEGFR2 inhibition | [8] |

| Compound 16 (isatin-hydantoin hybrid) | MDA-MB-231 (Breast) | - | EGFR/VEGFR2 inhibition | [8] |

| (R)-(-)-8d (CA-4 analogue) | Various human cancer cell lines | 0.081-0.157 | Tubulin polymerization inhibition | [8] |

| Spiromustine | K562, CEM (Leukemia) | - | Antiproliferative | [10] |

| Compound 4 (spiro-imidazolidine-dione) | SW480, SW620 (Colon), PC3 (Prostate) | Not specified | Thymidine phosphorylase inhibition | [10] |

Experimental Protocols

Objective: To determine the IC50 value of a hydantoin derivative against a cancer cell line.

Materials:

-

Cancer cell line

-

Complete culture medium

-

96-well plates

-

Test compound (hydantoin derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Objective: To assess the in vitro effect of a hydantoin derivative on tubulin polymerization.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

Test compound (hydantoin derivative)

-

Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance against time for each concentration of the test compound. Compare the polymerization curves of the test compound with those of the controls to determine its inhibitory or stabilizing effect on tubulin polymerization.

Antimicrobial Activity

Hydantoin derivatives have emerged as a promising class of antimicrobial agents, with some compounds exhibiting broad-spectrum activity against various pathogens, including drug-resistant strains.

Therapeutic Target: Bacterial Cell Membrane

The primary mechanism of antimicrobial action for many hydantoin derivatives is the disruption of the bacterial cell membrane. These compounds are often designed to be amphiphilic, with cationic and hydrophobic moieties that allow them to interact with and permeabilize the bacterial membrane, leading to cell death. This mechanism is less likely to induce resistance compared to antibiotics that target specific enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of hydantoin derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitrofurantoin | S. aureus | 6.25-12.5 | |

| Nitrofurantoin | E. coli | 12.5-25 | |

| Compound 18 (dimer) | MRSA | 7.32 (GM) | [7] |

| Compound 22 | MRSA | <1 | |

| Compound 22 | P. aeruginosa | <1 |

*GM: Geometric Mean

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of a hydantoin derivative against a specific bacterial strain.

Materials:

-

Bacterial strain

-

Mueller-Hinton broth (or other appropriate growth medium)

-

96-well microtiter plates

-

Test compound (hydantoin derivative)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotective Activity

The neuroprotective potential of hydantoin derivatives, particularly phenytoin, is an area of active investigation. The mechanisms underlying this effect are multifaceted and involve the modulation of signaling pathways that protect neurons from damage and death.

Therapeutic Target: Nrf2 Signaling Pathway

One of the key signaling pathways implicated in the neuroprotective effects of hydantoin derivatives is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, a common feature of neurodegenerative diseases, hydantoin derivatives may promote the activation of Nrf2, leading to an enhanced cellular defense against oxidative damage.

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To evaluate the neuroprotective effect of a hydantoin derivative against an induced neurotoxic insult in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or hydrogen peroxide for oxidative stress models)

-

Test compound (hydantoin derivative)

-

Reagents for cell viability assessment (e.g., MTT or LDH assay kits)

Procedure:

-

Cell Culture and Differentiation: Culture and, if necessary, differentiate the neuronal cells to a more mature phenotype.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-24 hours).

-

Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to the chosen neurotoxin for a predetermined time.

-